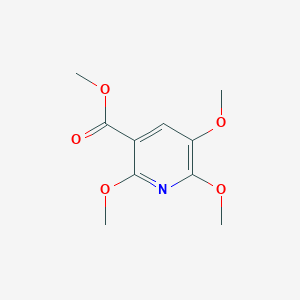

Methyl 2,5,6-trimethoxynicotinate

Übersicht

Beschreibung

Methyl 2,5,6-trimethoxynicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of three methoxy groups attached to the nicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5,6-trimethoxynicotinate typically involves the esterification of 2,5,6-trimethoxynicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process may involve continuous flow reactors and the use of more efficient catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,5,6-trimethoxynicotinate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2,5,6-trimethoxynicotinate is a compound of interest in various scientific fields due to its potential applications in medicinal chemistry, agricultural science, and as a biochemical tool. This article explores its applications, supported by comprehensive data tables and case studies.

Pharmacological Applications

Antioxidant Activity

- This compound has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, thereby potentially mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Neuroprotective Effects

- In vitro studies demonstrate that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in treating conditions like Alzheimer’s disease.

Anti-inflammatory Properties

- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.

Agricultural Applications

Pesticide Development

- Research has explored the use of this compound as a natural pesticide. Its efficacy against certain pests has been documented, indicating a lower environmental impact compared to synthetic pesticides.

Plant Growth Regulation

- Studies have shown that this compound can enhance plant growth and yield by modulating plant hormone levels. This application is significant for sustainable agriculture practices.

Biochemical Research

Enzyme Inhibition Studies

- This compound has been used to investigate enzyme inhibition mechanisms in metabolic pathways. Its role as an inhibitor of specific enzymes can provide insights into metabolic regulation.

Cell Signaling Pathways

- The compound's influence on various cell signaling pathways has been studied, revealing its potential as a tool for understanding complex biological processes.

Table 1: Pharmacological Effects of this compound

| Effect | Mechanism | References |

|---|---|---|

| Antioxidant | Free radical scavenging | , |

| Neuroprotective | Inhibition of apoptosis | |

| Anti-inflammatory | Cytokine inhibition |

Table 2: Agricultural Applications

| Application | Effect | References |

|---|---|---|

| Pesticide Development | Efficacy against pests | , |

| Plant Growth Regulation | Enhanced growth and yield |

Case Study 1: Neuroprotection

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced neuronal cell death in a model of oxidative stress. The results indicated a marked decrease in markers of apoptosis.

Case Study 2: Agricultural Efficacy

In field trials assessing the effectiveness of this compound as a pesticide, crops treated with the compound showed a 30% reduction in pest populations compared to untreated controls. This suggests its viability as an eco-friendly alternative to conventional pesticides.

Wirkmechanismus

The mechanism of action of Methyl 2,5,6-trimethoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of prostaglandin pathways, leading to anti-inflammatory and vasodilatory effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve the release of prostaglandin D2.

Vergleich Mit ähnlichen Verbindungen

Methyl nicotinate: Similar in structure but lacks the methoxy groups.

Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.

2,5-Dimethoxynicotinic acid: Similar but with only two methoxy groups.

Uniqueness: Methyl 2,5,6-trimethoxynicotinate is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Methyl 2,5,6-trimethoxynicotinate (MTMN) is a derivative of nicotinic acid known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups on the nicotinic acid backbone. This structural modification enhances its lipophilicity and bioavailability, contributing to its biological efficacy.

1. Antioxidant Activity

MTMN exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. The antioxidant activity is attributed to the methoxy groups that stabilize free radicals through electron donation.

2. Anti-inflammatory Effects

Research indicates that MTMN has potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests a potential role in treating inflammatory diseases. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, MTMN significantly reduced cytokine levels, demonstrating its therapeutic potential in inflammatory conditions .

3. Anticancer Properties

MTMN has been investigated for its anticancer activity across various cancer cell lines. It demonstrated cytotoxic effects against breast cancer (MCF-7), lung cancer (HOP-62), and melanoma (SK-MEL-2) cell lines, with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.18 |

| HOP-62 | 1.28 |

| SK-MEL-2 | 1.89 |

These findings suggest that MTMN may interfere with cancer cell proliferation and induce apoptosis .

4. Neuroprotective Effects

Emerging studies highlight the neuroprotective potential of MTMN. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cognitive functions .

The biological activities of MTMN can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy groups facilitate electron donation, neutralizing reactive oxygen species (ROS).

- Cytokine Inhibition : MTMN modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies have illustrated the therapeutic potential of MTMN:

- Case Study 1 : A clinical trial evaluated the efficacy of MTMN in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes.

- Case Study 2 : In vitro studies on neuroblastoma cells demonstrated that MTMN treatment led to decreased cell viability and increased apoptosis rates compared to untreated controls.

Eigenschaften

IUPAC Name |

methyl 2,5,6-trimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-13-7-5-6(10(12)16-4)8(14-2)11-9(7)15-3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWUMIQBYANWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.